N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide
Description
N-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. The compound includes a phenyl group at the 6-position of the triazolopyridazine ring and a meta-tolyl (m-tolyl) substituent on the acetamide moiety.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-3-2-4-15(11-14)12-20(26)22-17-7-5-16(6-8-17)18-9-10-19-23-21-13-25(19)24-18/h2-11,13H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJKETWMRXQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Aminophenyl Group
The 6-chloro substituent in intermediate 10 undergoes nucleophilic aromatic substitution (SNAr) with 4-aminophenol. Reaction conditions include:
- Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Temperature : 80–100°C for 12–24 hours.
This step yields 4-(triazolo[4,3-b]pyridazin-6-yl)aniline (intermediate 11a ) with 75–85% yield after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Acetamide Side Chain Installation
The aniline intermediate 11a is acylated with 2-(m-tolyl)acetyl chloride (Fig. 2). Key parameters:
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : N,N-Diisopropylethylamine (DIPEA)
- Temperature : 0°C to room temperature, 4–6 hours.
The crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient), achieving 65–78% yield.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Benchchem reports microwave-assisted synthesis for analogous triazolo-pyridazine derivatives, reducing reaction times from 24 hours to 30–45 minutes. For example:
- Reactants : 4-Amino-1,2,4-triazole and ethyl 3-oxopentanoate
- Conditions : 150°C, 300 W microwave irradiation, solvent-free
- Yield : 82% (vs. 68% conventional heating).
This method minimizes side products like N-alkylated byproducts, enhancing scalability.
Electrochemical Synthesis
The RSC-developed electrochemical method (Fig. 3) offers a green chemistry alternative:
- Reactants : 2-Hydrazinylpyridine and m-tolylacetaldehyde
- Electrolyte : Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄)
- Conditions : Undivided cell, graphite anode, platinum cathode, 10 mA current, MeCN/H₂O (4:1), 70°C.
- Yield : 70% after 4 hours, with >95% purity by HPLC.
Industrial-Scale Optimization
Continuous Flow Synthesis
Benchchem highlights continuous flow systems for triazolo-pyridazine intermediates, improving throughput:
- Residence Time : 8–10 minutes
- Temperature : 130°C
- Catalyst : Heterogeneous Amberlyst-15 (5 wt%)
- Output : 1.2 kg/hour with 88% yield.
Crystallization Optimization
Industrial batches use antisolvent crystallization (e.g., water added to ethanol solution) to control particle size (D90 < 50 µm). Parameters include:
- Cooling Rate : 0.5°C/minute
- Agitation : 200–300 rpm
- Yield : 94% with 99.5% purity.
Comparative Analysis of Methods
Challenges and Solutions
Byproduct Formation
The primary byproduct is N-(4-(triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(m-tolyl)propanamide , arising from over-acylation. Mitigation strategies:
Purification Difficulties
Silica gel chromatography struggles with polar byproducts. Alternatives:
- Ion-Exchange Chromatography : Dowex 50WX4 resin, eluting with NH₄OH/MeOH.
- High-Performance Countercurrent Chromatography (HPCCC) : Solvent system: heptane/ethyl acetate/methanol/water (3:5:3:5).
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting the function of enzymes involved in disease pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolopyridazine derivatives, focusing on molecular features, substituent effects, and inferred pharmacological implications.
Structural and Molecular Comparisons
Substituent-Driven Pharmacological Implications
- However, it may also increase off-target binding risks compared to polar substituents like methoxy .
- Halogenation : The 4-chlorophenyl group in introduces electronegativity, likely improving target binding affinity but possibly reducing metabolic stability due to halogenated aromatic systems.
- Sulfur-Containing Linkers : Compounds with sulfanyl or thioether linkers (e.g., ) may exhibit altered pharmacokinetics, as sulfur atoms can participate in covalent bonding or redox interactions with biological targets .
Biological Activity
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety linked to a phenyl group and an m-tolyl acetamide. Its molecular formula is C_{20}H_{24}N_{6}O, indicating a significant presence of nitrogen atoms which are crucial for its biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Many derivatives have shown potential as inhibitors for key enzymes involved in disease pathways. For instance, studies on related compounds have demonstrated inhibitory activity against kinases such as ALK5 with IC50 values as low as .
- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties. For example, pyrazole-based compounds have been reported to disrupt bacterial cell membranes leading to cell lysis and possess anti-inflammatory effects by inhibiting nitric oxide production .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound Name | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | ALK5 Inhibition | 0.013 | Highly selective inhibitor |
| Compound B | Antimicrobial | 72.4 | Moderate activity against bacteria |
| Compound C | Anti-inflammatory | 0.30 | Inhibits VEGF-induced proliferation |
Case Studies
- Anti-Tubercular Activity : A series of substituted derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, several compounds exhibited significant activity with IC50 values ranging from to .
- Cytotoxicity Studies : The most active anti-tubercular compounds were assessed for cytotoxicity on human embryonic kidney cells (HEK-293). Results indicated that these compounds were non-toxic at effective doses, suggesting a favorable safety profile for further development .
- Molecular Docking Studies : Docking studies have been conducted to understand the binding interactions of these compounds with target proteins. The results indicated strong binding affinities which correlate with their biological activities .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole and pyridazine rings. Aromatic protons in the m-tolyl group appear as distinct multiplets at δ 7.2–7.5 ppm .
- High-resolution MS : HRMS (ESI+) validates the molecular formula (e.g., C₂₃H₁₉N₅O expected for the parent ion) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Advanced Research Question
- pH stability : Triazolo-pyridazine cores are prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
- Thermal stability : Decomposition occurs above 150°C; store lyophilized samples at −20°C to preserve integrity .
Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .
What mechanistic insights exist regarding its biological activity?
Advanced Research Question
Preliminary studies on analogous compounds suggest:
- Kinase inhibition : The triazole ring interacts with ATP-binding pockets in kinases (e.g., EGFR or Aurora kinases), validated via molecular docking and IC₅₀ assays .
- Cellular uptake : Fluorinated derivatives (e.g., 4-fluorophenyl analogs) show enhanced membrane permeability, measured via LC-MS/MS in cell lysates .
Data Contradiction : Some studies report conflicting IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for similar targets), likely due to assay variability (e.g., ATP concentration differences) .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Question
Key structural modifications and their effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| m-Tolyl → Naphthyl | ↑ Cytotoxicity (IC₅₀: 1.2 µM → 0.7 µM in HeLa) | |
| Thioacetamide → Oxo | ↓ Solubility but ↑ target specificity | |
| Fluorine substitution | Enhanced metabolic stability (t₁/₂: 2h → 5h) | |
| Methodological Tip : Use parallel synthesis to generate derivatives with systematic substitutions (e.g., halogen scan) . |
What in vivo models are suitable for evaluating pharmacokinetics?
Advanced Research Question
- Rodent models : Monitor plasma concentration-time profiles after oral administration. For triazolo-pyridazines, bioavailability ranges from 15–30% due to first-pass metabolism .
- Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify accumulation in target organs via autoradiography .
Challenge : High protein binding (>90%) may limit free drug availability, necessitating dose adjustments .
How should researchers address contradictory data in biological assays?
Advanced Research Question
Common sources of discrepancy and solutions:
- Assay conditions : Standardize ATP concentrations in kinase assays to minimize variability .
- Cell line heterogeneity : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate compound effects .
- Data normalization : Apply Z-factor scoring to distinguish true activity from noise in high-throughput screens .
What advanced analytical methods resolve degradation products?
Advanced Research Question
- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., cleavage at the acetamide bond) via fragmentation patterns .
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal, and photolytic stress to profile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
